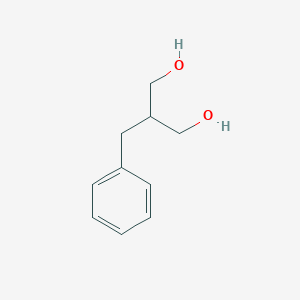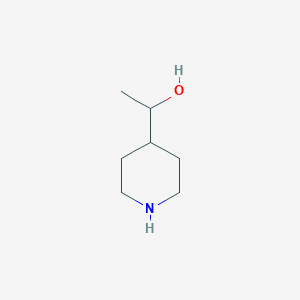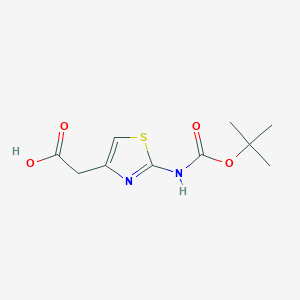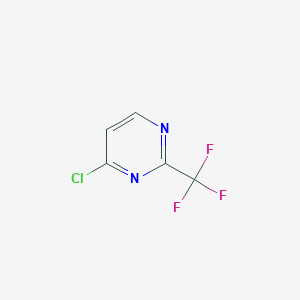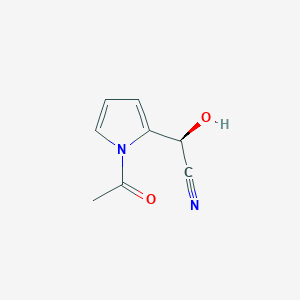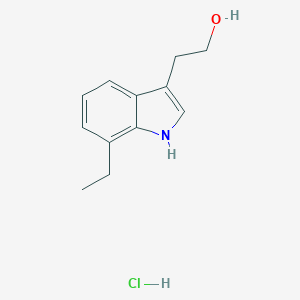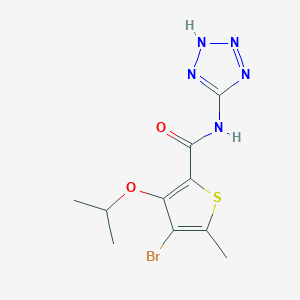
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies.
Wirkmechanismus
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide targets the BTK pathway, which plays a critical role in B cell signaling. BTK is a key enzyme in this pathway, and its inhibition leads to the disruption of B cell activation and proliferation. 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide binds irreversibly to BTK, leading to the inhibition of downstream signaling pathways, including the NF-kB and AKT pathways. This results in the induction of apoptosis and the inhibition of cell proliferation in B cell malignancies.
Biochemische Und Physiologische Effekte
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies. In addition to its anti-tumor effects, 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T cell function. 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies. However, one of the limitations of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide is its irreversible binding to BTK, which may limit its use in certain clinical settings. In addition, the long-term safety and efficacy of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide in humans have yet to be established.
Zukünftige Richtungen
For the development of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide include clinical trials in patients with B cell malignancies, including CLL, MCL, and DLBCL. In addition, further studies are needed to determine the optimal dosing and schedule of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide, as well as its potential use in combination with other therapies. Finally, the development of biomarkers to predict response to 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide may help to identify patients who are most likely to benefit from this therapy.
Synthesemethoden
The synthesis of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The process starts with the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-isopropoxyaniline to give the amide intermediate. The amide is then brominated using N-bromosuccinimide to give the bromoamide intermediate. The final step involves the coupling of the bromoamide intermediate with 1H-tetrazole-5-amine to give 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has shown potent anti-tumor activity both as a single agent and in combination with other therapies. 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has also been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models.
Eigenschaften
CAS-Nummer |
113588-95-7 |
|---|---|
Produktname |
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide |
Molekularformel |
C10H12BrN5O2S |
Molekulargewicht |
346.21 g/mol |
IUPAC-Name |
4-bromo-5-methyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12BrN5O2S/c1-4(2)18-7-6(11)5(3)19-8(7)9(17)12-10-13-15-16-14-10/h4H,1-3H3,(H2,12,13,14,15,16,17) |
InChI-Schlüssel |
SOFJJGBOSLSXPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C(=O)NC2=NNN=N2)OC(C)C)Br |
Kanonische SMILES |
CC1=C(C(=C(S1)C(=O)NC2=NNN=N2)OC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



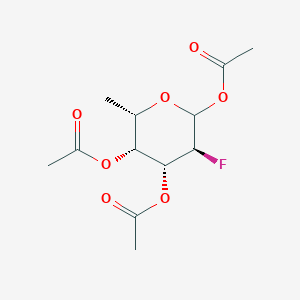
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
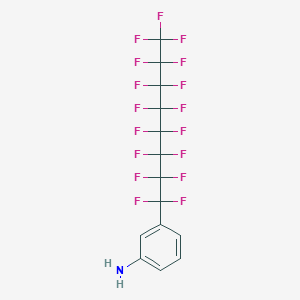

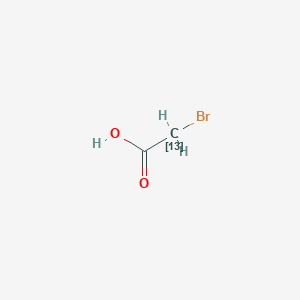
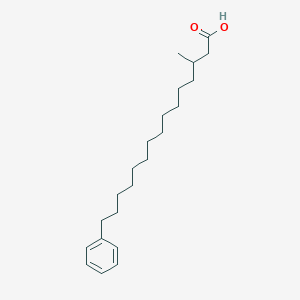
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)
